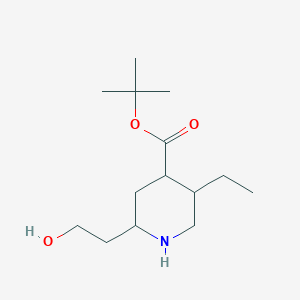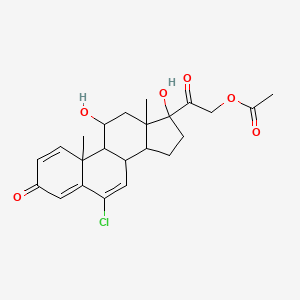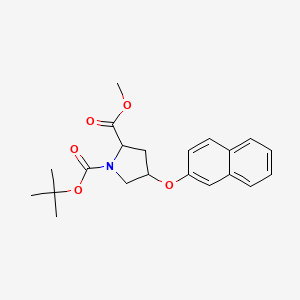![molecular formula C19H27N3O6 B12106293 2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-GLY-LEU-ALA-OH: is a tripeptide composed of glycine, leucine, and alanine. This compound is often used in peptide synthesis and research due to its stability and well-defined structure. The presence of the benzyloxycarbonyl (Z) group provides protection to the amino terminus, making it a valuable intermediate in the synthesis of more complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-GLY-LEU-ALA-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Z) group. The carboxyl group of glycine is then activated using reagents such as dicyclohexylcarbodiimide (DCC) and coupled with the amino group of leucine, which is also protected. This process is repeated to couple alanine, resulting in the formation of the tripeptide Z-GLY-LEU-ALA-OH .
Industrial Production Methods: In industrial settings, the synthesis of Z-GLY-LEU-ALA-OH can be achieved using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support and cleaved upon completion .
Chemical Reactions Analysis
Types of Reactions: Z-GLY-LEU-ALA-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the tripeptide into its constituent amino acids.
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide, leading to the formation of disulfide bonds if cysteine residues are present.
Substitution: The benzyloxycarbonyl (Z) group can be removed under acidic conditions, allowing for further functionalization of the peptide.
Common Reagents and Conditions:
Dicyclohexylcarbodiimide (DCC): Used for activating carboxyl groups during peptide coupling.
Trifluoroacetic acid (TFA): Commonly used for deprotecting the Z group.
Hydrogen peroxide: Used for oxidation reactions.
Major Products:
Hydrolysis: Glycine, leucine, and alanine.
Oxidation: Disulfide-linked peptides (if cysteine is present).
Substitution: Deprotected peptides ready for further modification.
Scientific Research Applications
Z-GLY-LEU-ALA-OH is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Serves as a model peptide for studying protein folding and interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Z-GLY-LEU-ALA-OH is primarily related to its role as a peptide. It can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The specific interactions depend on the sequence and structure of the peptide. For example, the glycine residue provides flexibility, while leucine and alanine contribute to hydrophobic interactions .
Comparison with Similar Compounds
Z-GLY-ALA-OH: A dipeptide with similar properties but lacking the leucine residue.
Z-LEU-ALA-OH: Another dipeptide with similar properties but lacking the glycine residue.
Z-GLY-LEU-OH: A dipeptide with similar properties but lacking the alanine residue.
Uniqueness: Z-GLY-LEU-ALA-OH is unique due to its specific sequence of glycine, leucine, and alanine, which provides a balance of flexibility and hydrophobic interactions. This makes it a valuable tool in peptide synthesis and research .
Properties
Molecular Formula |
C19H27N3O6 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H27N3O6/c1-12(2)9-15(17(24)21-13(3)18(25)26)22-16(23)10-20-19(27)28-11-14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3,(H,20,27)(H,21,24)(H,22,23)(H,25,26) |
InChI Key |
XFVWEUYJKZJINA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)








![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)
